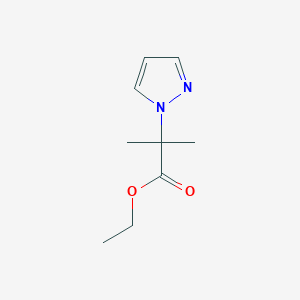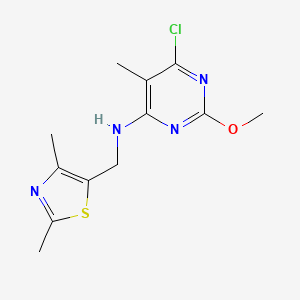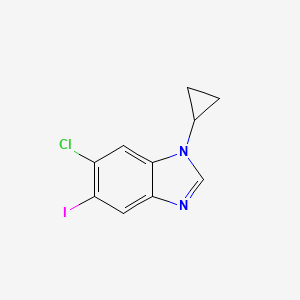
6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. The presence of chlorine, cyclopropyl, and iodine substituents in this compound makes it a unique and interesting molecule for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate substituted carboxylic acids or their derivatives. One common method involves the reaction of 4-chloro-2-iodoaniline with cyclopropyl isocyanate under controlled conditions to form the desired benzimidazole derivative. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and dimethylformamide (DMF), respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography may be employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to obtain reduced derivatives.
Substitution: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), potassium thiocyanate (KSCN)
Major Products Formed
Oxidation: Benzimidazole N-oxides
Reduction: Reduced benzimidazole derivatives
Substitution: Azido or thiocyanato derivatives
科学的研究の応用
6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antiviral properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .
類似化合物との比較
Similar Compounds
- 6-Chloro-1H-benzimidazole
- 5-Iodo-1H-benzimidazole
- 1-Cyclopropyl-1H-benzimidazole
Uniqueness
6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole is unique due to the presence of multiple substituents (chlorine, cyclopropyl, and iodine) on the benzimidazole ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall properties compared to its simpler analogs.
特性
分子式 |
C10H8ClIN2 |
|---|---|
分子量 |
318.54 g/mol |
IUPAC名 |
6-chloro-1-cyclopropyl-5-iodobenzimidazole |
InChI |
InChI=1S/C10H8ClIN2/c11-7-3-10-9(4-8(7)12)13-5-14(10)6-1-2-6/h3-6H,1-2H2 |
InChIキー |
BUOLYWGEWFDWGU-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C=NC3=CC(=C(C=C32)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


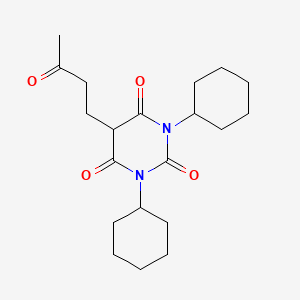
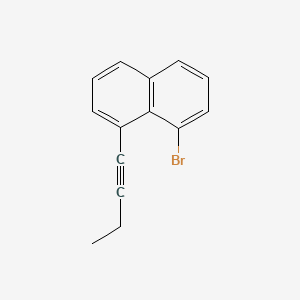
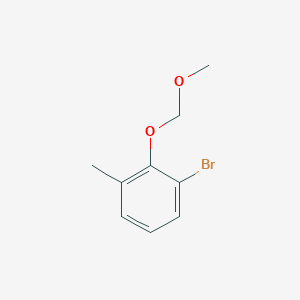
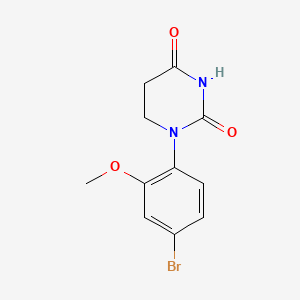
![Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)
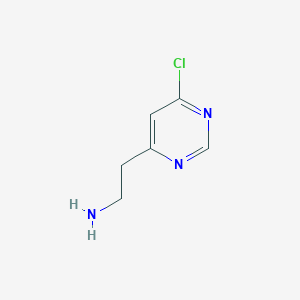
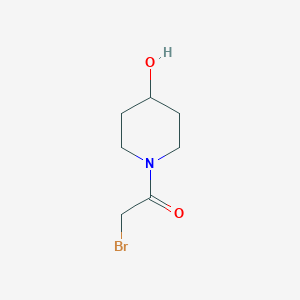

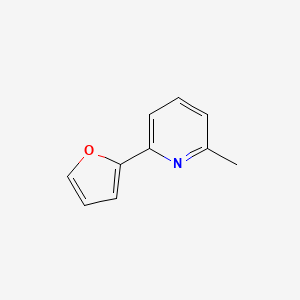
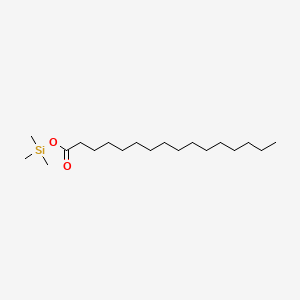
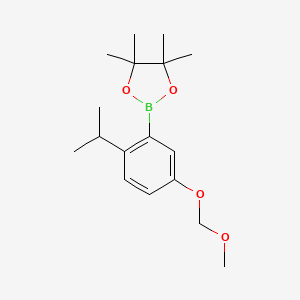
![1,3-Dimethyl-1,5-dihydro-2H-cyclohepta[4,5]furo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B13934849.png)
